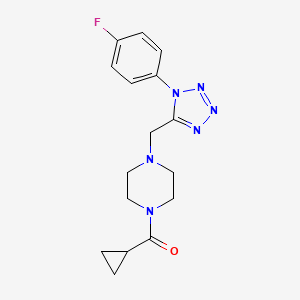
cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule known for its diverse functionalities The presence of cyclopropyl, tetrazole, and fluorophenyl groups confers unique chemical properties, making it a valuable candidate for various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available precursors, such as cyclopropyl ketones, 4-fluorophenyl hydrazine, and piperazine derivatives.
Formation of the Tetrazole Ring: : The reaction of 4-fluorophenyl hydrazine with an appropriate diazonium salt produces 1-(4-fluorophenyl)-1H-tetrazole through cyclization.
Coupling Reaction: : The formed tetrazole derivative is then coupled with a piperazine derivative under controlled conditions, typically using an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Cyclopropylation: : The final step involves introducing the cyclopropyl group via cyclopropyl ketone addition, forming the desired compound.
Industrial Production Methods
Industrial production of this compound employs large-scale chemical reactors to ensure efficient mixing and precise control over reaction conditions. Optimized solvent systems, temperature control, and purification techniques such as crystallization or chromatography ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl alcohols or ketones.
Reduction: : Reduction reactions may target the ketone or tetrazole ring, often resulting in amine derivatives.
Substitution: : The fluorophenyl group can undergo substitution reactions, especially nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate) for mild oxidation, KMnO4 for vigorous oxidation.
Reduction Reagents: : LiAlH4 or NaBH4 for reducing ketones and nitro groups.
Substitution Conditions: : Typically involves strong nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Cyclopropyl Alcohols/Ketones: : Formed through oxidation reactions.
Amine Derivatives: : Resulting from reduction of the tetrazole ring.
Substituted Phenyl Derivatives: : Produced through nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
Catalyst Development: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Building block in the synthesis of complex organic molecules.
Biology
Biological Probes: : Investigated for use as molecular probes in studying enzyme mechanisms.
Bioorganic Chemistry:
Medicine
Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, particularly in targeting specific receptors or enzymes.
Diagnostics: : Utilized in the synthesis of diagnostic agents for imaging techniques.
Industry
Materials Science: : Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action is primarily influenced by its structural components:
Tetrazole Ring: : Known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Fluorophenyl Group: : Enhances binding affinity and specificity to target molecules.
Piperazine Core: : Provides a scaffold for interactions with various biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Similar structure, but lacks the fluorine atom, affecting its chemical properties and reactivity.
Cyclopropyl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Features a chlorine atom instead of fluorine, influencing its reactivity and potential biological activity.
Cyclopropyl(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Bromine substituent alters the compound's reactivity and interaction with biological targets.
Highlighting Uniqueness
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the synergistic effects of its substituents. The fluorophenyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides diverse reactivity and biological interactions, making it a versatile compound for scientific research and industrial applications.
This compound's unique combination of functional groups and their reactivity patterns offer a wide range of possibilities in various scientific and industrial fields
Propriétés
IUPAC Name |
cyclopropyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAWCQQLFJYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
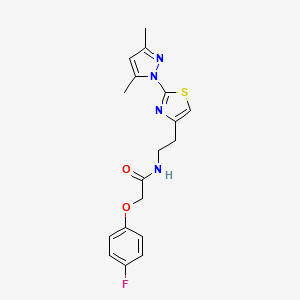
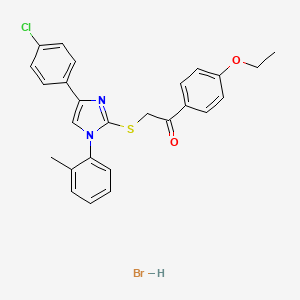
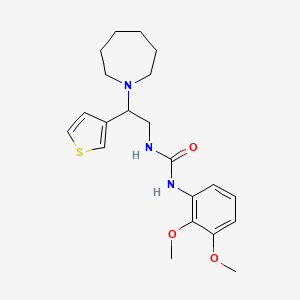
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)
![N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE](/img/structure/B2623101.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)
![2-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2623103.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)
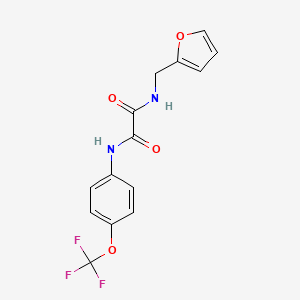
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)
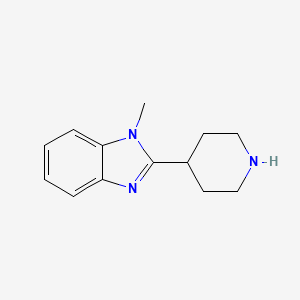
![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
